E7130 Halichondrin B Analogue: A Technical Overview of Its Discovery and Mechanism
E7130 Halichondrin B Analogue: A Technical Overview of Its Discovery and Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate structures of natural products have long provided a fertile ground for the discovery of novel therapeutic agents. Halichondrin B, a complex polyether macrolide isolated from the marine sponge Halichondria okadai, demonstrated potent anticancer activity in early preclinical models.[1][2] However, its extremely limited availability from natural sources posed a significant barrier to clinical development.[3][4] This challenge spurred a landmark collaboration between researchers at Harvard University and the pharmaceutical company Eisai, culminating in the first total synthesis of halichondrin B and the subsequent discovery of E7130, a structurally simplified yet potent synthetic analogue.[1][5][6] This achievement not only solved the supply issue but also paved the way for comprehensive preclinical and clinical evaluation.[3][4][7] E7130, a C52-halichondrin-B amine, emerged as a promising drug candidate, possessing a dual mechanism of action that distinguishes it from other microtubule-targeting agents.[4][8][9] This document provides an in-depth technical guide to the discovery, mechanism of action, and preclinical evaluation of E7130.
Core Mechanism of Action
E7130 exerts its anticancer effects through a dual mechanism: direct inhibition of cancer cell proliferation via microtubule disruption and modulation of the tumor microenvironment (TME).[4][9]
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Microtubule Dynamics Inhibition : E7130 binds to the vinca domain of tubulin, which inhibits tubulin polymerization and the assembly of microtubules.[10] This disruption of microtubule dynamics leads to mitotic spindle assembly failure, inducing cell cycle arrest at the G2/M phase and subsequent apoptosis of cancer cells.[10]
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Tumor Microenvironment (TME) Amelioration : A unique characteristic of E7130 is its ability to remodel the TME at pharmacologically relevant concentrations.[8][9]
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Suppression of Cancer-Associated Fibroblasts (CAFs) : E7130 reduces the number of alpha-smooth muscle actin (α-SMA)-positive CAFs.[4][8][11] This is achieved by inhibiting the TGF-β-induced transdifferentiation of fibroblasts into myofibroblasts. The mechanism involves the disruption of the microtubule network, which is crucial for the activation of the PI3K/AKT/mTOR signaling pathway downstream of TGF-β.[8][11]
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Tumor Vasculature Remodeling : E7130 treatment increases the density of intratumoral CD31-positive endothelial cells, promoting the normalization of tumor vasculature.[4][11] This vascular remodeling can enhance the delivery and efficacy of co-administered anticancer drugs.[9][11]
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Signaling Pathway Modulation in Fibroblasts
The diagram below illustrates the proposed signaling pathway through which E7130 inhibits the activation of cancer-associated fibroblasts.
Caption: E7130 inhibits TGF-β-induced CAF activation via microtubule disruption.
Quantitative Preclinical and Clinical Data
The efficacy of E7130 has been quantified in numerous preclinical models and an initial clinical study. The data are summarized below.
Table 1: In Vitro Anti-proliferative Activity of E7130
| Cell Line | Cancer Type | IC₅₀ (nM) | Citation |
| KPL-4 | Breast Cancer | 0.01 - 0.1 | [11] |
| OSC-19 | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1 | [11] |
| FaDu | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1 | [11] |
| HSC-2 | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1 | [11] |
Table 2: In Vivo Efficacy of E7130 in Xenograft Models
| Model | Cancer Type | Dosage & Administration | Key Findings | Citations |
| HSC-2 Xenograft | Head and Neck Squamous Cell Carcinoma | 45-180 µg/kg, i.v. | Increased microvessel density (MVD), inhibited tumor growth, increased survival with Cetuximab. | [11] |
| FaDu Xenograft | Head and Neck Squamous Cell Carcinoma | 45-180 µg/kg, i.v. | Reduced α-SMA-positive CAFs, modulated fibroblast phenotypes with Cetuximab. | [11] |
| ETP-ALL PDX | Early T-Cell Precursor ALL | 0.09 mg/kg, i.v. (weekly x 3) | Significantly delayed disease progression in 6/6 PDXs; 2/6 objective responses. | [12] |
| ETP-ALL PDX | Early T-Cell Precursor ALL | 0.135 mg/kg, i.v. (weekly x 3) | Significantly delayed disease progression in 5/5 evaluable PDXs; 4/5 objective responses. | [12] |
Table 3: Phase I Clinical Trial Results (NCT03444701)
| Parameter | Value | Citation |
| Patient Population | Advanced Solid Tumors | [13] |
| Dosing Regimen 1 (Q3W) | Day 1 of a 21-day cycle | [13] |
| MTD for Regimen 1 | 480 µg/m² | [13] |
| Dosing Regimen 2 (Q2W) | Days 1 and 15 of a 28-day cycle | [13] |
| MTD for Regimen 2 | 300 µg/m² | [13] |
| Most Common TEAE | Leukopenia (78.6%) | [13] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are representative protocols for key experiments used in the evaluation of E7130.
In Vitro Tubulin Polymerization Assay
This assay measures the direct effect of a compound on the polymerization of purified tubulin in a cell-free system.[9][14][15]
Objective: To determine if E7130 inhibits the assembly of microtubules from tubulin monomers.
Materials:
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Purified tubulin protein (>99% pure)
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G-PEM buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP)
-
Glycerol
-
E7130 stock solution (in DMSO)
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Positive controls: Paclitaxel (promoter), Colchicine (inhibitor)
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Vehicle control: DMSO
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Temperature-controlled microplate reader capable of reading absorbance at 340 nm
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Pre-warmed 96-well plates
Procedure:
-
Prepare a tubulin solution (e.g., 1-3 mg/mL) in G-PEM buffer containing glycerol. Keep on ice to prevent spontaneous polymerization.
-
Prepare serial dilutions of E7130 in G-PEM buffer. Also prepare solutions for positive and vehicle controls.
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In a pre-warmed 96-well plate (37°C), add the test compounds (E7130 dilutions), controls, or vehicle to respective wells.
-
To initiate the polymerization reaction, add the cold tubulin solution to each well.
-
Immediately place the plate in the microplate reader pre-set to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Plot absorbance (OD 340 nm) versus time to generate polymerization curves. Compare the curves from E7130-treated wells to the controls to determine its inhibitory effect.
Cell Proliferation / Viability Assay
This assay quantifies the effect of E7130 on the proliferation and viability of cancer cell lines.[16][17]
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of E7130 in various cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., FaDu, HSC-2)
-
Complete culture medium
-
E7130 stock solution (in DMSO)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., XTT, WST-1).
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader for absorbance measurement
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Prepare a serial dilution of E7130 in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of E7130. Include wells with vehicle (DMSO) as a negative control and wells with no cells as a background control.
-
Incubate the plate for a specified period (e.g., 72 hours).[18]
-
After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of E7130 concentration and use a non-linear regression model to determine the IC₅₀ value.
In Vivo Xenograft Efficacy Study
This protocol outlines a typical workflow for assessing the antitumor activity of E7130 in a mouse model bearing human tumor xenografts.[11][12]
Objective: To evaluate the in vivo antitumor efficacy, tolerability, and pharmacodynamic effects of E7130.
Materials:
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Immunodeficient mice (e.g., BALB/c nude or NSG mice)
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Human cancer cells (e.g., HSC-2, FaDu)
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Matrigel (optional, for subcutaneous injection)
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E7130 formulation for intravenous (i.v.) injection
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Vehicle control solution
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Calipers for tumor measurement
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Anesthesia, surgical tools, and tissue collection supplies
Procedure Workflow:
Caption: General workflow for an in vivo xenograft efficacy study.
Detailed Steps:
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Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
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Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a mean volume of approximately 100-200 mm³, randomize the mice into different treatment cohorts (e.g., vehicle control, E7130 at 45 µg/kg, E7130 at 180 µg/kg).
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Treatment Administration: Administer E7130 or vehicle via intravenous injection according to the planned schedule (e.g., once weekly for 3 weeks).[12]
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Efficacy and Tolerability Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor mouse body weight and clinical signs to assess toxicity.
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Endpoint and Tissue Collection: The study may be terminated when tumors in the control group reach a specific size, or after a fixed duration. At the endpoint, collect tumors and other organs for pharmacodynamic analysis, such as immunohistochemistry (IHC) for α-SMA and CD31 to assess TME modulation.[8][9]
Conclusion
The discovery and development of E7130 represent a triumph of synthetic chemistry addressing a critical supply bottleneck for a promising class of natural products.[4][6] Its characterization has revealed a novel, dual-acting anticancer agent that not only targets microtubule dynamics in tumor cells but also favorably modulates the tumor microenvironment by suppressing CAFs and remodeling vasculature.[8][11] The quantitative data from preclinical models demonstrate potent activity at low concentrations, and early clinical data have established a manageable safety profile and recommended doses for further investigation.[12][13] E7130 stands as a compelling candidate for continued development, both as a monotherapy and in combination with other oncology drugs, including immunotherapies, where its TME-ameliorating effects may prove particularly beneficial.[1]
References
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- 2. Celebrating E7130: pushing the limits of complex drug synthesis | LGC Standards [lgcstandards.com]
- 3. Gram-Scale Synthesis of Anticancer Drug Candidate E7130 to Supply Clinical Trials [jstage.jst.go.jp]
- 4. eisai.com [eisai.com]
- 5. Ten-Gram-Scale Total Synthesis of the Anticancer Drug Candidate E7130 to Supply Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. TOTAL SYNTHESIS AND NONCLINICAL STUDY RESULTS OF A NOVEL ANTICANCER DRUG CANDIDATE E7130 DERIVED FROM TOTAL SYNTHESIS OF HALICHONDRIN FOUND IN JOINT RESEARCH BETWEEN EISAI AND HARVARD UNIVERSITY SCIENTISTS, PUBLISHED IN SCIENTIFIC REPORTS | News Releaseï¼2019 | Eisai Co., Ltd. [eisai.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Facebook [cancer.gov]
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- 12. preclinicalpivot.org [preclinicalpivot.org]
- 13. First-in-human study of E7130 (a tumor microenvironment-ameliorating microtubule inhibitor) in patients with advanced solid tumors: Primary results of the dose-escalation part - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of acetylshikonin as a novel tubulin polymerization inhibitor with antitumor activity in human hepatocellular carcinoma cells - Hu - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
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